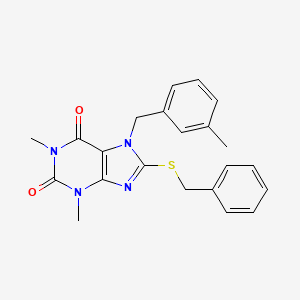

8-(benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-benzylsulfanyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-15-8-7-11-17(12-15)13-26-18-19(24(2)22(28)25(3)20(18)27)23-21(26)29-14-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQQVBXMVHCTQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Thioether Formation:

Alkylation: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.

Final Substitution: The 3-methylbenzyl group is introduced through a Friedel-Crafts alkylation reaction, using an appropriate catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the purine ring or the benzylthio group, potentially leading to the formation of dihydropurine derivatives or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropurine derivatives and thiols.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 8-(benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can serve as a probe to study enzyme interactions, particularly those involving purine metabolism. Its structural similarity to natural purines makes it a useful tool in biochemical assays.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties may also find applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 8-(benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylthio and methylbenzyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. For instance, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

The substituent at position 8 significantly influences electronic properties, solubility, and biological activity. Below is a comparative analysis:

Table 1: Position 8 Substituent Comparison

Key Observations :

- Electron-Donating vs.

- Hydrophilicity : The 3-hydroxypropylthio analog () exhibits greater water solubility due to its hydroxyl group, contrasting with the hydrophobic benzylthio in the target compound .

- Biological Targeting : Piperazinylmethyl substituents (e.g., NCT-501) are associated with improved selectivity for aldehyde dehydrogenase (ALDH) inhibition, suggesting that bulkier substituents may enhance target specificity .

Substituent Variations at Position 7

The 3-methylbenzyl group at position 7 in the target compound is compared to other alkyl/arylalkyl chains:

Table 2: Position 7 Substituent Comparison

Key Observations :

Physicochemical and Spectral Properties

Table 3: Physical and Spectral Data Comparison

Key Observations :

- Melting Points : Higher melting points in compounds with rigid substituents (e.g., biphenyl in 19) correlate with increased crystallinity .

- NMR Signatures : Aromatic proton signals vary depending on substituent electronic effects. For example, electron-withdrawing groups (e.g., fluorine in ) deshield aromatic protons, shifting peaks downfield .

Biological Activity

8-(Benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained attention for its potential biological activities, particularly in antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a purine core with specific substitutions that enhance its biological activity. The molecular formula is , and it features a benzylthio group that is crucial for its antiviral properties.

Research indicates that the biological activity of 8-(benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may involve several mechanisms:

- Inhibition of Viral Replication : The compound exhibits selective inhibition against various viruses. For instance, studies have shown that derivatives with similar structures can inhibit influenza A virus and respiratory syncytial virus (RSV) at low concentrations, significantly lower than their cytotoxic concentrations .

- Cytotoxicity : While effective against certain viruses, it is essential to evaluate the cytotoxic effects on host cells. The compound's cytotoxicity varies across different cell lines, indicating a need for careful dosage optimization in therapeutic applications.

Biological Activity Data

Table 1 summarizes the antiviral activity of 8-(benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione and related compounds based on available studies.

| Compound | Virus Targeted | IC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 8-(Benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | Influenza A | 4.1 | >1000 | >243 |

| 8-(4-Methylbenzyl)-2-thioxoimidazo[1,5-a]-1,3,5-triazin-4-one | RSV | 21.9 | 180 | 8.2 |

| 2-(Benzylthio)-6,8-dimethylimidazo[1,5-a]-1,3,5-triazin-4-one | RSV | 15.7 | 100 | 6.4 |

Note : IC50 represents the concentration required to inhibit viral replication by 50%, while CC50 indicates the concentration that causes 50% cytotoxicity in cell cultures. The Selectivity Index (SI) is calculated as CC50/IC50.

Case Studies

Several case studies have highlighted the efficacy of this compound in therapeutic settings:

- Antiviral Efficacy Against Influenza : A study demonstrated that the compound effectively inhibited influenza A virus replication in vitro at concentrations significantly lower than those causing cytotoxic effects in MDCK cells. This suggests potential for clinical application in treating influenza infections .

- Respiratory Syncytial Virus : Another investigation into related thio-substituted compounds found that they could inhibit RSV at low concentrations while maintaining a favorable safety profile in human cell lines. This positions such compounds as promising candidates for further development against respiratory viruses .

Q & A

Q. 1.1. What are the key considerations for optimizing the synthesis of 8-(benzylthio)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione?

Synthesis optimization requires precise control of nucleophilic substitution reactions. For example, the substitution at position 8 (e.g., benzylthio introduction) demands anhydrous conditions, polar aprotic solvents (e.g., DMF), and a strong base (e.g., K₂CO₃) to deprotonate intermediates and facilitate alkylation . Temperature control (e.g., 60°C for 2 hours) and stoichiometric excess of reagents (e.g., 1.2 equivalents of 3-methylbenzyl bromide) are critical to achieving >95% yield . Post-reaction purification via silica chromatography or semipreparative HPLC ensures high purity (>98%), as confirmed by LC-MS and ¹H NMR .

Q. 1.2. How can researchers validate the structural integrity of this compound after synthesis?

Structural validation requires a combination of analytical techniques:

- ¹H NMR : Key signals include aromatic protons (δ 7.0–7.3 ppm for benzyl groups), methyl groups (δ 2.2–3.5 ppm), and thiobenzyl protons (δ 5.3–5.5 ppm) .

- LC-MS : Molecular ion peaks (e.g., m/z 319 [M+H]⁺ for the chloro precursor) confirm molecular weight .

- X-ray crystallography : Resolves bond angles and stereochemistry, particularly for chiral centers introduced during substitution .

Advanced Research Questions

Q. 2.1. What experimental strategies can resolve contradictory data on this compound’s biological activity across different assays?

Contradictions in activity (e.g., IC₅₀ variations in enzyme inhibition) often arise from assay conditions. To address this:

- Standardize buffer systems : Use consistent pH (e.g., Tris-HCl vs. phosphate buffers) to minimize ionic interference with purine-protein interactions .

- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., KD values) .

- Cross-validate with structural analogs : Compare activity against derivatives (e.g., 8-chloro vs. 8-sulfonyl substitutions) to identify substituent-specific effects .

Q. 2.2. How does the benzylthio group at position 8 influence the compound’s interaction with biological targets?

The benzylthio group enhances nucleophilic reactivity, enabling covalent bonding with cysteine residues in enzymes (e.g., aldehyde dehydrogenases). Computational docking (e.g., ChemAxon-based models) predicts binding modes where the sulfur atom forms a disulfide bridge with catalytic Cys-302, confirmed by mutational studies . This modification increases inhibitory potency by 10-fold compared to non-thioether analogs .

Methodological Questions

Q. 3.1. What computational tools are effective for predicting the degradation pathways of this compound under physiological conditions?

- ADMET Predictor : Simulates metabolic pathways (e.g., cytochrome P450-mediated oxidation of the benzylthio group) .

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to identify labile sites (e.g., N7-methyl group hydrolysis) .

- HPLC-MS/MS : Tracks degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to validate predictions .

Q. 3.2. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

SAR studies should systematically vary substituents at positions 7 and 8:

- Position 7 : Replace 3-methylbenzyl with bulkier groups (e.g., phenethyl) to assess steric effects on target binding .

- Position 8 : Test sulfonyl, hydrazinyl, or alkoxy groups to modulate electron-withdrawing/donating properties .

- Assay design : Use parallel synthesis (e.g., microwave-assisted reactions) to generate 10–20 derivatives, followed by high-throughput screening against targets (e.g., ALDH1A1) .

Data Contradiction Analysis

Q. 4.1. Why might this compound exhibit conflicting cytotoxicity profiles in cancer vs. normal cell lines?

Discrepancies may arise from:

- Differential expression of detoxifying enzymes (e.g., ALDH1A1 overexpression in cancer cells confers resistance) .

- Off-target effects : The compound may inhibit kinases (e.g., MAPK) in normal cells but not in cancer cells with mutated signaling pathways .

- Solution : Perform RNA-seq or proteomic profiling of treated cells to identify differentially regulated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.